molecular formula C15H10BrN3OS B12911803 2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one CAS No. 830321-59-0

2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one

Cat. No.: B12911803
CAS No.: 830321-59-0
M. Wt: 360.2 g/mol
InChI Key: CCYCFZKKDNYYJD-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,2,3]triazin-4-ylthio)-1-(4-bromophenyl)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,2,3]triazinylthio group attached to a 4-bromophenyl ethanone moiety, making it a subject of study in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d][1,2,3]triazin-4-ylthio)-1-(4-bromophenyl)ethanone typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzo[d][1,2,3]triazin-4-ylthio group is introduced to a 4-bromophenyl ethanone precursor. The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d][1,2,3]triazinylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl ethanone derivatives.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological targets.

Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,2,3]triazin-4-ylthio)-1-(4-bromophenyl)ethanone involves its interaction with specific molecular targets. The benzo[d][1,2,3]triazinylthio group can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl ethanone moiety may also contribute to its binding affinity and specificity. Detailed studies on its molecular pathways are ongoing, with a focus on understanding its effects at the cellular and molecular levels.

Comparison with Similar Compounds

    Benzo[d][1,2,3]triazinylthio derivatives: These compounds share the benzo[d][1,2,3]triazinylthio group and exhibit similar chemical reactivity.

    4-Bromophenyl ethanone derivatives: Compounds with the 4-bromophenyl ethanone moiety are also studied for their unique properties.

Uniqueness: 2-(Benzo[d][1,2,3]triazin-4-ylthio)-1-(4-bromophenyl)ethanone stands out due to the combination of both functional groups, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

830321-59-0

Molecular Formula

C15H10BrN3OS

Molecular Weight

360.2 g/mol

IUPAC Name

2-(1,2,3-benzotriazin-4-ylsulfanyl)-1-(4-bromophenyl)ethanone

InChI

InChI=1S/C15H10BrN3OS/c16-11-7-5-10(6-8-11)14(20)9-21-15-12-3-1-2-4-13(12)17-19-18-15/h1-8H,9H2

InChI Key

CCYCFZKKDNYYJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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